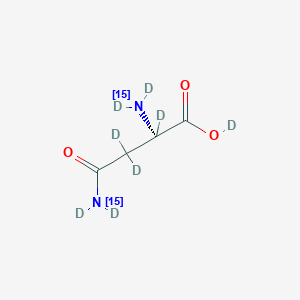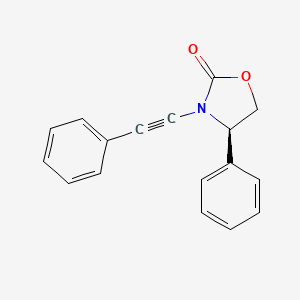
3,3'-Diheptylthiacarbocyanine iodide, for fluorescence
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diheptylthiacarbocyanine iodide is a fluorescent dye belonging to the cyanine family. It is known for its strong absorption and emission in the near-infrared region, making it highly valuable in various scientific and industrial applications, particularly in fluorescence microscopy and imaging.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diheptylthiacarbocyanine iodide typically involves the condensation of heptyl-substituted benzothiazole with a suitable aldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques to remove any impurities.
Types of Reactions:
Oxidation: 3,3’-Diheptylthiacarbocyanine iodide can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to substitute the iodine atom.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Leuco forms of the dye.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3’-Diheptylthiacarbocyanine iodide is widely used in scientific research due to its unique fluorescent properties. Some key applications include:
Chemistry: Used as a probe in various spectroscopic techniques to study molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy to stain and visualize cellular structures, particularly membranes.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases, including cancer.
Industry: Applied in the development of optical sensors and devices due to its strong near-infrared fluorescence.
作用機序
The fluorescence of 3,3’-Diheptylthiacarbocyanine iodide is due to its ability to absorb light in the near-infrared region and emit it at a longer wavelength. This process involves the excitation of electrons to a higher energy state and their subsequent return to the ground state, releasing energy in the form of fluorescence. The molecular targets and pathways involved include interactions with cellular membranes and other biological structures, where the dye integrates and fluoresces upon excitation.
類似化合物との比較
3,3’-Diheptylthiacarbocyanine iodide is compared with other cyanine dyes such as:
3,3’-Diethylthiacarbocyanine iodide: Similar in structure but with ethyl groups instead of heptyl, leading to different solubility and fluorescence properties.
3,3’-Dihexyloxacarbocyanine iodide: Contains hexyloxy groups, used for staining mitochondria and endoplasmic reticulum.
3,3’-Dipropylthiacarbocyanine iodide: Features propyl groups, often used in membrane potential studies.
The uniqueness of 3,3’-Diheptylthiacarbocyanine iodide lies in its longer alkyl chains, which enhance its integration into lipid membranes and improve its fluorescence characteristics in biological systems.
特性
分子式 |
C31H41IN2S2 |
|---|---|
分子量 |
632.7 g/mol |
IUPAC名 |
(2E)-3-heptyl-2-[(E)-3-(3-heptyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C31H41N2S2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QJIIDBGAPSEKOV-UHFFFAOYSA-M |
異性体SMILES |
CCCCCCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] |
正規SMILES |
CCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)

![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)




![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
